Calcium Channel Antagonism: A >100-Fold Reduction in Potency Compared to Diltiazem
The Ca2+ antagonistic activity of deacetyl-N,O-didemethyldiltiazem (compound 21) is dramatically lower than that of the parent drug, diltiazem. This was determined by measuring the relaxation of K+-depolarized hamster aorta preparations [1]. The target compound is the least potent of the metabolites tested in this system, underscoring its minimal contribution to the in vivo vasorelaxant effects of diltiazem therapy.
| Evidence Dimension | Calcium channel antagonism (IC50) |
|---|---|
| Target Compound Data | 112.2 ± 33.2 μM |
| Comparator Or Baseline | Diltiazem: 0.98 ± 0.47 μM; Deacetyldiltiazem (M1, compound 17): 2.46 ± 0.38 μM; Deacetyl-N-monodemethyldiltiazem (M2, compound 23): 3.27 ± 1.02 μM |
| Quantified Difference | Target compound is 114-fold less potent than diltiazem, 46-fold less potent than M1, and 34-fold less potent than M2. |
| Conditions | Hamster aorta preparations depolarized with KCl (in vitro). |
Why This Matters
This >100-fold difference confirms the compound's negligible vasorelaxant activity, making it unsuitable as a functional substitute but an ideal inactive marker for analytical and metabolic studies.
- [1] Li R, Farmer PS, Wang J, Boyd RK, Cameron TS, Quilliam MA, Walter JA, Howlett SE. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. J Med Chem. 1992 Aug 21;35(17):3246-53. View Source
